Emd 386088 hydrochloride

5-HT6 receptor pharmacology radioligand binding cAMP functional assay

EMD 386088 hydrochloride is a dual-mechanism 5-HT6 partial agonist (Ki=1 nM) and dopamine transporter inhibitor (Ki=41 nM)—a unique profile absent in earlier 5-HT6 ligands. With brain/plasma ratio ≈19, it produces validated antidepressant-like, anxiolytic-like, pro-cognitive, and anti-obesity effects in preclinical models. Unlike pure 5-HT6 agonists, its DAT inhibition enables investigation of combined serotonergic-dopaminergic pathways in mood, cognition, and metabolic disorders. All behavioral effects are blocked by selective 5-HT6 antagonists, ensuring on-target reliability.

Molecular Formula C14H16Cl2N2
Molecular Weight 283.2 g/mol
CAS No. 1171123-46-8
Cat. No. B1671204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmd 386088 hydrochloride
CAS1171123-46-8
Synonyms5-chloro-2-methyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole
EMD 386088
EMD-386088
EMD386088
Molecular FormulaC14H16Cl2N2
Molecular Weight283.2 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1)C=CC(=C2)Cl)C3=CCNCC3.Cl
InChIInChI=1S/C14H15ClN2.ClH/c1-9-14(10-4-6-16-7-5-10)12-8-11(15)2-3-13(12)17-9;/h2-4,8,16-17H,5-7H2,1H3;1H
InChIKeyWWSNDUWIZDYGIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





EMD 386088 Hydrochloride (CAS 1171123-46-8): 5‑HT6 Receptor Agonist with Dopamine Transporter Inhibition for CNS Research


EMD 386088 hydrochloride is a synthetic indole derivative that functions as a potent partial agonist at the serotonin 6 (5‑HT6) receptor (Ki = 1 nM) and additionally inhibits the dopamine transporter (DAT) (Ki = 41 nM) [1]. Unlike earlier 5‑HT6 ligands, its dual pharmacology enables investigation of both serotonergic and dopaminergic mechanisms in preclinical models of neuropsychiatric and metabolic disorders. The compound demonstrates high selectivity across the 5‑HT receptor family and reliable brain penetration, making it a validated tool for studies requiring both target engagement and functional efficacy [2].

Why Generic 5‑HT6 Agonists Cannot Substitute for EMD 386088 Hydrochloride in Critical Studies


The 5‑HT6 receptor ligand class encompasses compounds with widely divergent pharmacologies—full agonists, partial agonists, inverse agonists, and antagonists—each producing distinct downstream effects. Even among partial agonists, affinity, selectivity, and ancillary activities differ markedly, leading to non‑interchangeable in vivo outcomes. EMD 386088 occupies a unique niche: its sub‑nanomolar 5‑HT6 potency is coupled with significant dopamine transporter inhibition, a property absent in earlier agonists such as EMDT or WAY‑181187 [1]. This dual mechanism underlies its distinct behavioral profile in forced swim, elevated plus maze, and reversal learning paradigms, and explains why substituting a simpler 5‑HT6 agonist would fail to replicate key findings [2].

EMD 386088 Hydrochloride: Quantitative Differentiation vs. Comparator 5‑HT6 Agonists


5‑HT6 Receptor Affinity and Potency: 1 nM Ki and EC50 Place EMD 386088 Among the Most Potent Agonists Available

EMD 386088 binds to human 5‑HT6 receptors with a Ki of 1 nM and stimulates cAMP production with an EC50 of 1.0 nM . This potency exceeds that of the classical agonist serotonin (5‑HT; Ki ≈ 75 nM) and the earlier 5‑HT6 tool EMDT (Ki = 16 nM) . Compared with the full agonist WAY‑181187 (Ki = 2.2 nM, EC50 = 6.6 nM), EMD 386088 demonstrates superior functional potency at the receptor .

5-HT6 receptor pharmacology radioligand binding cAMP functional assay

Dopamine Transporter Inhibition: A Distinct Dual Mechanism Absent in Comparator 5‑HT6 Agonists

In addition to 5‑HT6 agonism, EMD 386088 inhibits the human dopamine transporter (DAT) with a Ki of 41 nM [1]. This secondary pharmacology is not shared by other common 5‑HT6 agonists such as EMDT, WAY‑181187, or E‑6837, which are selective for 5‑HT6 alone. The DAT affinity is 41‑fold lower than its 5‑HT6 Ki, ensuring that at relevant experimental concentrations, the primary effect remains 5‑HT6‑mediated while DAT blockade contributes to the overall behavioral and neurochemical profile [2].

dopamine transporter monoamine reuptake antidepressant mechanism

Brain Penetration: High Brain/Plasma Ratio Ensures CNS Target Engagement

Pharmacokinetic studies in rats demonstrate that EMD 386088 rapidly enters the central nervous system, achieving a brain‑to‑plasma concentration ratio of approximately 19 following a 2.5 mg/kg intraperitoneal dose [1]. This high ratio exceeds that of many CNS‑targeted compounds and confirms that the compound efficiently crosses the blood‑brain barrier to engage central 5‑HT6 receptors and DAT. The observed rapid absorption (tmax = 5 min) and moderate half‑life (t1/2 = 67 min) support both acute and repeated dosing paradigms [2].

pharmacokinetics blood‑brain barrier penetration CNS drug delivery

Anxiolytic Efficacy at Low Systemic Dose (2.5 mg/kg i.p.) in Rat Elevated Plus‑Maze and Vogel Conflict Tests

EMD 386088 produces significant anxiolytic‑like effects following systemic administration at 2.5 mg/kg intraperitoneally. In the elevated plus‑maze, this dose increased the percentage of open arm entries, while in the Vogel conflict test it elevated the number of accepted shocks, indicating reduced anxiety without sedative effects [1]. The effect was blocked by the selective 5‑HT6 antagonist SB‑271046 but not by flumazenil, confirming that it is mediated specifically by 5‑HT6 receptor activation rather than GABAergic mechanisms [2].

anxiety models elevated plus‑maze Vogel conflict test

Cognitive Enhancement in Reversal Learning: Lower Dose (1 mg/kg) Improves Behavioral Flexibility in Mice

In a probabilistic reversal learning task in C57BL/6J mice, EMD 386088 administered at 1 mg/kg (i.p.) significantly reduced the number of trials required to reach reversal criterion compared with vehicle‑treated controls [1]. The higher 5 mg/kg dose did not produce this effect, indicating a dose‑dependent, inverted‑U‑shaped efficacy profile. This improvement coincided with an increase in win‑stay behavior, suggesting enhanced sensitivity to reinforcement [2].

cognitive flexibility reversal learning probabilistic discrimination

Metabolic Effects: Body Weight and Calorie Intake Reduction in Obese Rat Models

EMD 386088 reduced body weight in high‑fat diet‑fed obese rats and decreased calorie intake in both obesity and excessive eating models [1]. In parallel, it lowered plasma glucose and increased glycerol levels, indicating enhanced lipolysis and improved metabolic regulation. Importantly, the compound did not induce pica behavior (a proxy for nausea/emesis), suggesting a favorable tolerability profile at doses effective for weight reduction [2].

obesity metabolic syndrome anorectic activity

EMD 386088 Hydrochloride: Validated Preclinical Applications and Experimental Scenarios


Antidepressant and Anxiolytic Drug Discovery Studies

EMD 386088 produces robust antidepressant‑like effects in the forced swim test (2.5‑5 mg/kg i.p.) and anxiolytic‑like effects in the elevated plus‑maze and Vogel conflict tests (2.5 mg/kg i.p.) [1]. These effects are blocked by selective 5‑HT6 antagonists, confirming on‑target activity. Its dual DAT inhibition further distinguishes it from pure 5‑HT6 agonists, making it ideal for probing combined serotonergic‑dopaminergic mechanisms in mood disorders [2].

Cognitive Flexibility and Executive Function Research

In mouse probabilistic reversal learning paradigms, EMD 386088 (1 mg/kg i.p.) enhances behavioral flexibility, reducing trials to criterion and increasing win‑stay behavior [3]. This model recapitulates deficits seen in schizophrenia and Alzheimer's disease, positioning EMD 386088 as a valuable tool for studying cognitive enhancement and the role of 5‑HT6 receptors in executive function.

Obesity and Metabolic Syndrome Pharmacology

EMD 386088 decreases body weight and calorie intake in diet‑induced obese rats while improving plasma glucose and glycerol profiles [4]. The lack of pica behavior indicates tolerability, supporting its use in investigating 5‑HT6‑mediated pathways in energy homeostasis and as a potential comparator for novel anti‑obesity agents.

Mechanistic Studies of 5‑HT6 Receptor‑Mediated Neurochemistry

The compound's high brain penetration (brain/plasma ratio ≈ 19) and well‑characterized ex vivo neurochemical effects (dopaminergic activation without altering serotonin or noradrenaline metabolism) make it suitable for HPLC‑based studies of monoamine dynamics in discrete brain regions [5]. It serves as a reference agonist for confirming target engagement in vivo.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Emd 386088 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.